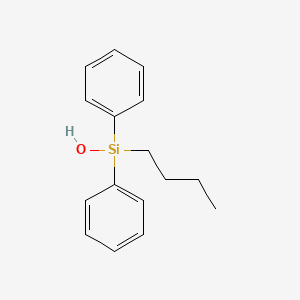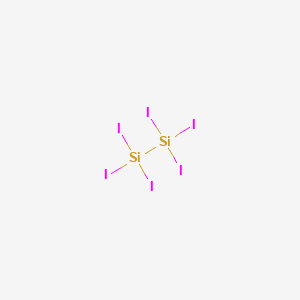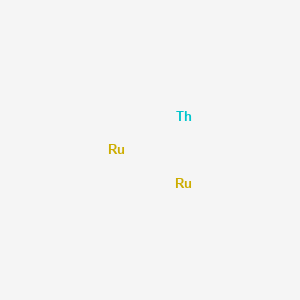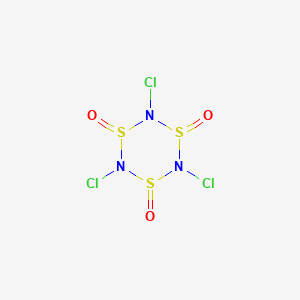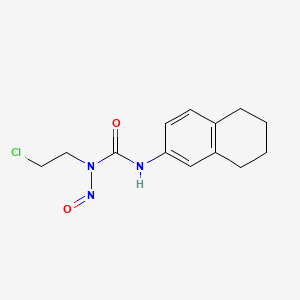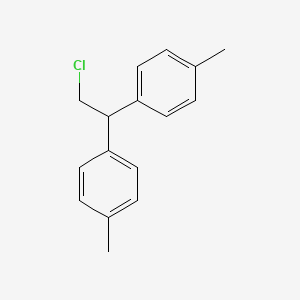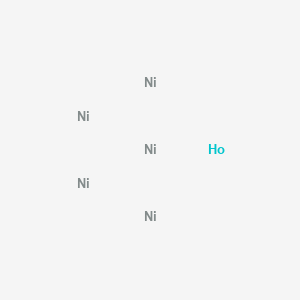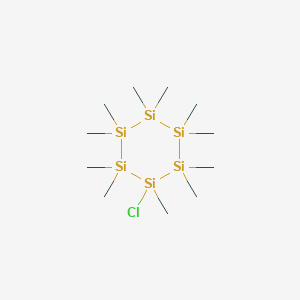
1-Chloro-1,2,2,3,3,4,4,5,5,6,6-undecamethylhexasilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1,2,2,3,3,4,4,5,5,6,6-undecamethylhexasilinane is a unique organosilicon compound characterized by its highly substituted silicon atoms. This compound belongs to the class of silanes, which are silicon analogs of alkanes. The presence of multiple methyl groups and a chlorine atom attached to the silicon backbone imparts distinct chemical properties to this compound.
Métodos De Preparación
The synthesis of 1-Chloro-1,2,2,3,3,4,4,5,5,6,6-undecamethylhexasilinane typically involves the chlorination of a precursor silane compound. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled temperature and pressure. Industrial production methods may involve large-scale chlorination processes with optimized reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Chloro-1,2,2,3,3,4,4,5,5,6,6-undecamethylhexasilinane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction Reactions: Reduction of the compound can lead to the formation of hydrosilanes using reducing agents like lithium aluminum hydride (LiAlH₄).
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Chloro-1,2,2,3,3,4,4,5,5,6,6-undecamethylhexasilinane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in developing novel therapeutic agents and diagnostic tools.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1,2,2,3,3,4,4,5,5,6,6-undecamethylhexasilinane involves its interaction with molecular targets through its silicon-chlorine and silicon-methyl bonds. These interactions can lead to the formation of stable complexes or reactive intermediates, which can further participate in various chemical reactions. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical-mediated processes.
Comparación Con Compuestos Similares
1-Chloro-1,2,2,3,3,4,4,5,5,6,6-undecamethylhexasilinane can be compared with other similar compounds such as:
Hexamethyldisilane: A simpler silane with fewer methyl groups and no chlorine atom.
Octamethylcyclotetrasiloxane: A cyclic siloxane with a different structural arrangement and chemical properties.
Trimethylchlorosilane: A smaller organosilicon compound with a single chlorine atom and three methyl groups.
The uniqueness of this compound lies in its highly substituted silicon backbone, which imparts distinct reactivity and stability compared to its analogs.
Propiedades
Número CAS |
23118-87-8 |
|---|---|
Fórmula molecular |
C11H33ClSi6 |
Peso molecular |
369.34 g/mol |
Nombre IUPAC |
1-chloro-1,2,2,3,3,4,4,5,5,6,6-undecamethylhexasilinane |
InChI |
InChI=1S/C11H33ClSi6/c1-13(2)14(3,4)16(7,8)18(11,12)17(9,10)15(13,5)6/h1-11H3 |
Clave InChI |
MFZIUKYAPLNYFR-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1([Si]([Si]([Si]([Si]([Si]1(C)C)(C)C)(C)Cl)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


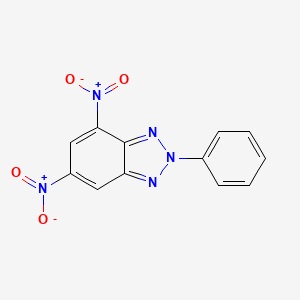

![4,4-Bis(4-{[(2-methoxyphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14719874.png)



![Benzene, [1,1-bis(ethylthio)ethyl]-](/img/structure/B14719910.png)
